molecular formula C10H16N4O2 B1492092 6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2097966-68-0

6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1492092
CAS RN: 2097966-68-0
M. Wt: 224.26 g/mol
InChI Key: STTIMYUQZKZYMM-UHFFFAOYSA-N
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Description

6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione, also known as EPP, is a heterocyclic compound with a bicyclic ring structure. It is an important building block in the synthesis of various pharmaceuticals and organic compounds. EPP has been widely studied in recent years due to its potential applications in organic synthesis, drug discovery, and medicinal chemistry.

Scientific Research Applications

Antiviral and Anticancer Activities

The chemical compound 6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione, related to various pyrimidine derivatives, has shown promising applications in scientific research, especially in the synthesis and biological evaluation for antiviral and anticancer activities. Although the specific compound has not been directly studied, closely related derivatives provide valuable insights into potential applications.

  • Antiviral Research : Derivatives of pyrimidine-2,4(1H,3H)-dione have been synthesized and evaluated for their antiviral activities, particularly against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1) (El-Etrawy & Abdel-Rahman, 2010). This suggests a possible area of application for compounds within this chemical class in the development of antiviral agents.

  • Anticancer Potential : Novel pyrazolopyrimidine derivatives, including structures related to the compound of interest, have been investigated for their anticancer properties. For example, a series of pyrazolopyrimidines were synthesized and showed promising cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents (Rahmouni et al., 2016). Another study focused on anticonvulsant properties of related compounds, indicating a broad spectrum of pharmacological activities (Rybka et al., 2016).

Other Research Applications

  • Antitubercular Studies : Nitrogen-rich hybrids of homopiperazine-pyrimidine-pyrazole adducts have been synthesized and showed significant antitubercular activity against Mycobacterium tuberculosis (Vavaiya et al., 2022). This indicates the potential use of related compounds in tackling tuberculosis.

  • Optical and Nonlinear Optical (NLO) Properties : Pyrimidine-based bis-uracil derivatives have been explored for their optical, NLO, and drug discovery applications. These compounds have shown considerable NLO character, suggesting their utility in NLO device fabrications (Mohan et al., 2020).

properties

IUPAC Name

6-(4-ethylpiperazin-1-yl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-2-13-3-5-14(6-4-13)8-7-9(15)12-10(16)11-8/h7H,2-6H2,1H3,(H2,11,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTIMYUQZKZYMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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